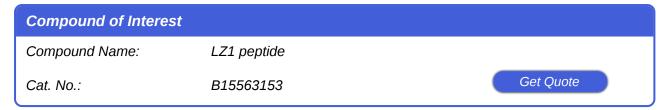


Application Notes and Protocols: Solid-Phase Synthesis of LZ1 Peptide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the solid-phase synthesis of the antimicrobial peptide LZ1. LZ1 is a 15-amino acid, C-terminally amidated peptide with the sequence Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2.[1] It is an artificially designed, tryptophan- and lysine-rich peptide known for its potent antimicrobial activity against various bacteria, including pathogens associated with acne vulgaris, and its anti-inflammatory properties.[2][3]

The protocol detailed below utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).[4][5]

Data Presentation: Synthesis and Characterization Summary

The following table summarizes the key physicochemical properties and expected quantitative results for the solid-phase synthesis of LZ1.



| Parameter | Value | Notes |
|--------------------------------|-----------------------|--|
| Peptide Sequence | VKRWKKWWRKWKKWV-NH2 | 15 amino acid residues with C-terminal amidation.[1] |
| Molecular Formula | C113H167N33O15 | |
| Theoretical Molecular Weight | 2227.75 Da | Calculated based on the amino acid sequence. |
| Observed Molecular Weight | 2227.7 ± 1.0 Da | To be confirmed by Mass Spectrometry (e.g., MALDI- TOF or ESI-MS).[1] |
| Resin | Rink Amide MBHA Resin | Suitable for the synthesis of C-terminally amidated peptides. [6][7] |
| Synthesis Scale (Typical) | 0.1 mmol | A common starting scale for laboratory synthesis. |
| Coupling Efficiency (Expected) | >99% per cycle | Monitored by qualitative tests (e.g., Kaiser test) after each coupling step. |
| Final Crude Yield (Expected) | 70-85% | Based on the initial resin loading. |
| Final Purity (Post-HPLC) | >95% | Determined by analytical RP- HPLC.[8] |

Experimental Protocols

This section provides a detailed methodology for the manual or automated solid-phase synthesis of the **LZ1 peptide**.

Materials and Reagents

• Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading capacity).



- Fmoc-Protected Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH.
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM),
 Piperidine, Diisopropylethylamine (DIPEA), Acetonitrile (ACN, HPLC grade), Methanol (MeOH), Diethyl ether (cold).
- Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
- Deprotection Reagent: 20% (v/v) Piperidine in DMF.
- Cleavage Cocktail (Reagent K, modified): Trifluoroacetic acid (TFA), Thioanisole, 1,2-Ethanedithiol (EDT), Phenol, Triisopropylsilane (TIS), and Water.
- Purification: Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
- Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS).
- Equipment: Automated peptide synthesizer or manual synthesis vessel, nitrogen line, rotary evaporator, lyophilizer.

Resin Preparation and First Amino Acid Coupling

- Resin Swelling: Place the Rink Amide resin (e.g., 200 mg for a 0.1 mmol scale) into a reaction vessel. Swell the resin in DMF for 1 hour with gentle nitrogen bubbling.
- Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

Peptide Chain Elongation (Fmoc-SPPS Cycles)



The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Valine) to the N-terminus (Valine).

- Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the solution (color should turn yellow).
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate with nitrogen bubbling for 1-2 hours at room temperature. For sterically hindered couplings or difficult sequences, a double coupling may be performed.
- Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
- Kaiser Test (Optional): Take a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, requiring a second coupling.
- Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Repeat: Proceed to the coupling step for the next amino acid in the sequence.

Special Note for Arginine and Tryptophan: The use of Fmoc-Arg(Pbf)-OH is recommended to prevent side reactions during synthesis and facilitate cleavage.[9] Fmoc-Trp(Boc)-OH is crucial to protect the indole side chain from modification during TFA cleavage.[10]

Cleavage and Deprotection

Due to the presence of multiple arginine and tryptophan residues, a robust cleavage cocktail with effective scavengers is essential.[11][12]

• Final Wash: After the final N-terminal Fmoc deprotection, wash the peptidyl-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under a high vacuum for at least 2 hours.



- Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A recommended mixture for Trp- and Arg-rich peptides is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
- Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol
 of peptide). Gently shake the mixture at room temperature for 2-3 hours. The solution may
 turn dark due to scavenged carbocations.
- Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash
 the resin twice with a small volume of fresh TFA and combine the filtrates.

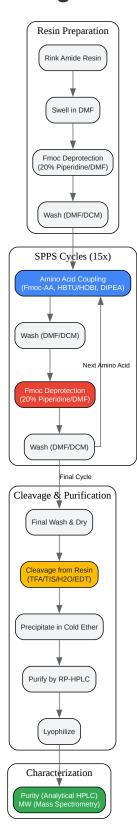
Peptide Precipitation, Purification, and Characterization

- Precipitation: Add the TFA filtrate dropwise into a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate (the crude peptide) will form.
- Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant the ether.
 Wash the peptide pellet twice with cold ether, centrifuging each time.
- Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it.
- Purification: Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile/water (with 0.1% TFA). Purify the peptide using preparative RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[13][14]
 [15]
- Purity Analysis: Collect the fractions corresponding to the major peak and analyze their purity using analytical RP-HPLC. Pool the fractions with >95% purity.
- Lyophilization: Freeze the pooled fractions and lyophilize to obtain a white, fluffy powder of the purified LZ1 peptide.
- Characterization: Confirm the molecular weight of the final product using Mass Spectrometry (MALDI-TOF or ESI-MS).

Visualizations



Experimental Workflow Diagram

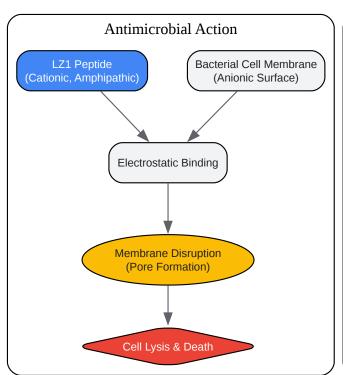


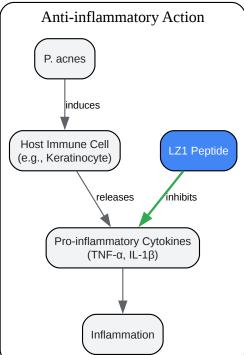
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Caption: Workflow for the solid-phase synthesis of LZ1 peptide.

Proposed Mechanism of Action Diagram





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Caption: Proposed dual mechanism of action for the **LZ1 peptide**.

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